molecular formula C19H25N3O3 B2582402 N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355606-10-8

N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2582402
CAS No.: 1355606-10-8
M. Wt: 343.427
InChI Key: QTCDWZMLBUBSCZ-UHFFFAOYSA-N
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Description

N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a nitrophenyl group and a propynyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperidine ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.

    Introduction of the nitrophenyl group: This step involves a nucleophilic substitution reaction where a nitrophenyl halide reacts with the piperidine derivative.

    Addition of the propynyl group: The final step involves the alkylation of the piperidine ring with a propynyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkyl halides or acyl halides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The propynyl group may facilitate the binding of the compound to hydrophobic pockets within proteins, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-nitrophenyl)butyl]piperidine-4-carboxamide: Lacks the propynyl group, which may affect its binding affinity and reactivity.

    N-[4-(4-aminophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: Contains an amino group instead of a nitro group, altering its chemical properties and biological activity.

Uniqueness

N-[4-(4-nitrophenyl)butyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to the presence of both the nitrophenyl and propynyl groups, which confer distinct chemical reactivity and biological interactions. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-[4-(4-nitrophenyl)butyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-2-13-21-14-10-17(11-15-21)19(23)20-12-4-3-5-16-6-8-18(9-7-16)22(24)25/h1,6-9,17H,3-5,10-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCDWZMLBUBSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCCCCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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